molecular formula C32H30N2O3 B3342932 Rhodamine 101 inner salt CAS No. 41175-43-3

Rhodamine 101 inner salt

Cat. No. B3342932
CAS RN: 41175-43-3
M. Wt: 490.6 g/mol
InChI Key: MUSLHCJRTRQOSP-UHFFFAOYSA-N
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Description

Rhodamine 101 inner salt is a bright fluorescent dye . It has excitation and emission maxima at 565 and 595 nm, respectively . It can be used in various biological applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .


Synthesis Analysis

This compound is supplied as a crystalline solid . A stock solution may be made by dissolving the rhodamine 101 (inner salt) in the solvent of choice, which should be purged with an inert gas . Rhodamine 101 (inner salt) is soluble in the organic solvent ethanol at a concentration of approximately 0.10 mg/ml .


Molecular Structure Analysis

The molecular formula of this compound is C32H30N2O3 . The IUPAC name is 16-(2-carboxylatophenyl)-3-oxa-9λ⁵,23-diazaheptacyclo [17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1,4,9 (28),13,15,17,19 (27)-heptaen-9-ylium .


Physical And Chemical Properties Analysis

This compound appears as a dark purple crystalline powder . It has a UV Lambda max of 567 nm (in Methanol) . It is soluble in ethanol at a concentration of approximately 0.10 mg/ml .

Scientific Research Applications

Sensing Applications in Mesoporous Materials

Rhodamine 101 inner salt, along with other dyes, has been studied for its efficiency in loading and release from mesoporous nanoparticles. This research is significant for its application in detection protocols. The study found that rhodamine-based dyes, including this compound, show high efficiency in loading compared to other dyes, and that their release efficiency varies based on their charge and the solvent used in the loading process (Climent, Hecht, & Rurack, 2021).

Electrofluorochromic Properties

Rhodamine 101, used as a reference model, was investigated for its electrofluorochromic properties. This research provides insights into how the molecular structure of Rhodamine 101 and its derivatives affects their electrochemical behaviors and fluorescence characteristics, thereby influencing their applications in developing versatile rhodamine-based probes (Čížková et al., 2018).

Synthesis and Characterization for Large Stokes Shift

In a study focused on synthesizing new rhodamine dyes with a large Stokes shift, Rhodamine 101 was used as a model compound. This research is crucial for understanding how modifications in rhodamine dyes can lead to longer absorption and emission, which has practical applications in various fields, including bioimaging and sensing (Tian, Bao-zhu, & Zhang, 2013).

Fluorescence Polarization Standard

Rhodamine 101 has been identified as a potential standard for fluorescence polarization measurements due to its favorable chemical and photophysical properties. Its limiting anisotropy aligns closely with theoretical values, making it a suitable fluorophore for precise measurements in this domain (Prazeres et al., 2008).

Development of New Fluorescent Probes

The development of new synthetic procedures for Rhodamine derivatives, including Rhodamine 101, has garnered interest due to their high absorption coefficient and broad fluorescence. These properties make them widely used as fluorescent probes in various applications, particularly when covalently linked to biomolecules or surfaces (Beija, Afonso, & Martinho, 2009).

Mechanism of Action

The mechanism of action of Rhodamine 101 inner salt is primarily based on its fluorescent properties . When excited at its maximum excitation wavelength (565 nm), it emits light at its maximum emission wavelength (595 nm) . This property makes it useful in various biological applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .

Safety and Hazards

Rhodamine 101 inner salt may cause skin and eye irritation . It may also cause respiratory and digestive tract irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

Rhodamine 101 inner salt has been extensively used in a variety of biological applications due to its bright fluorescence . Its future use is likely to continue in these areas, with potential for new applications as fluorescence-based techniques continue to evolve and expand .

properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLHCJRTRQOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961484
Record name 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41175-43-3, 116450-56-7
Record name 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine 101
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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